molecular formula C16H11NS B280480 2-Phenylpyrrolo[2,1-b][1,3]benzothiazole

2-Phenylpyrrolo[2,1-b][1,3]benzothiazole

Cat. No.: B280480
M. Wt: 249.3 g/mol
InChI Key: XMWBLLRPZGAGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylpyrrolo[2,1-b][1,3]benzothiazole (Chemical Formula: C₁₆H₁₁NS; PubChem CID: 852065 ) is a fused heterocyclic scaffold of significant interest in medicinal chemistry and pharmacology . This angularly fused structure, containing both sulfur and nitrogen atoms, serves as a privileged core for developing novel biologically active compounds . Its key research value lies in its potential as an inhibitor of centromere-associated protein E (CENP-E), a kinesin motor protein essential for chromosome alignment during mitosis . This mechanism makes it a promising candidate for the development of targeted cancer therapy, as inhibiting CENP-E can disrupt cell division in rapidly proliferating cells . Furthermore, close structural analogs of this compound have been investigated as candidate anticonvulsant agents, indicating its potential utility in neuroscience research for managing seizure disorders . Beyond these primary applications, derivatives of the pyrrolo[2,1-b][1,3]benzothiazole scaffold have demonstrated a broader spectrum of pharmacological activities in scientific studies, including antibacterial, antifungal, and antioxidant properties . The compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11NS

Molecular Weight

249.3 g/mol

IUPAC Name

2-phenylpyrrolo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C16H11NS/c1-2-6-12(7-3-1)13-10-16-17(11-13)14-8-4-5-9-15(14)18-16/h1-11H

InChI Key

XMWBLLRPZGAGCI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=C2

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=C2

Origin of Product

United States

Synthetic Methodologies for 2 Phenylpyrrolo 2,1 B 1 2 Benzothiazole and Its Structural Analogs

Strategies Involving Annulation Reactions

Annulation, or ring-forming, reactions are a primary method for constructing the PBTA core. These can be approached by either forming the pyrrole (B145914) ring onto a pre-existing benzothiazole (B30560) or by forming the benzothiazole ring onto a pyrrole-containing precursor. beilstein-journals.org

Benzothiazole Annulation with Pyrrole Moieties

One of the main strategies for synthesizing the PBTA scaffold involves the annulation of a pyrrole moiety onto a benzothiazole ring. beilstein-journals.orgnih.gov This approach encompasses a range of reaction types. beilstein-journals.org Examples include intramolecular cyclizations of benzothiazoles that have a 3'-chloro substituent at the C2 position. beilstein-journals.orgsemanticscholar.org Other methods involve 1,3-dipolar cycloadditions using N-alkylbenzothiazolium salts and dearomative [3+2] cycloaddition reactions between benzothiazoles and cyclopropanes. beilstein-journals.orgsemanticscholar.org

Annulation of O-Aminothiophenol with Pyrrolothiazole Moieties

An alternative annulation strategy involves the reaction of o-aminothiophenol with a pyrrolothiazole moiety. beilstein-journals.orgnih.gov This method builds the benzothiazole portion of the final structure. beilstein-journals.org The techniques used in this approach include catalytic cascade reactions of o-aminothiophenol with donor-acceptor cyclopropanes. beilstein-journals.orgsemanticscholar.org Another common method is the condensation of o-aminothiophenol with 4-oxo acids or their derivatives. beilstein-journals.orgsemanticscholar.org

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. mdpi.combeilstein-journals.org Several MCRs have been developed for the synthesis of the PBTA scaffold. beilstein-journals.org

Three-Component Reactions Incorporating 2-Methylbenzothiazole/2,5-Dimethylbenzothiazole, Acetylenic Esters, and 1,3-Dicarbonyl Compounds

A notable multi-component reaction for forming the PBTA skeleton involves the combination of 2-methylbenzothiazole, acetylenedicarboxylates, and an active methylene compound, such as a 1,3-dicarbonyl compound. beilstein-journals.orgsemanticscholar.org This reaction provides a direct route to highly functionalized pyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazole derivatives.

Reactant 1Reactant 2Reactant 3Resulting Scaffold
2-MethylbenzothiazoleAcetylenic Ester (e.g., Dialkyl acetylenedicarboxylate)1,3-Dicarbonyl CompoundPyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazole

MCRs of (1,3-Benzothiazol-2-yl)acetonitrile with Aldehydes and Acylcyanides

Another significant MCR approach utilizes (1,3-benzothiazol-2-yl)acetonitrile as a key building block. beilstein-journals.orgsemanticscholar.org This three-component reaction, involving an aldehyde and an acylcyanide, yields substituted pyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazoles. beilstein-journals.org A novel series of 1-amino-2-(aryl)pyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazole-3-carbonitrile derivatives has been synthesized using a microwave-assisted variation of this MCR. mdpi.com The synthesis begins with the reaction of 2-amino thiophenol and malononitrile to produce the key intermediate, 2-cyanomethyl-1,3-benzothiazole. mdpi.com

Reactant 1Reactant 2Reactant 3MethodResulting Scaffold
(1,3-Benzothiazol-2-yl)acetonitrile intermediateAryl AldehydesAcylcyanidesMicrowave Irradiation1-Amino-2-(aryl)pyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazole-3-carbonitrile

Ring Contraction Approaches

Ring contraction is a less common but effective strategy for accessing the pyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazole system. beilstein-journals.org A novel synthetic approach has been developed based on the contraction of a 1,4-thiazine ring. beilstein-journals.orgnih.govnih.gov This method involves the nucleophile-induced transformation of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-triones. beilstein-journals.orgsemanticscholar.org The reaction proceeds through the cleavage of an S–C bond in the 1,4-benzothiazine moiety by the nucleophile. beilstein-journals.orgnih.gov This forms a 1-(2-thiophenyl)pyrrole derivative in situ, which then undergoes intramolecular cyclization to yield the target pyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazole. nih.gov This process works effectively with nucleophiles such as alkanols and various amines. beilstein-journals.orgnih.gov

Starting MaterialNucleophileKey TransformationProductYield
3-Aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-trionesAlkanolsNucleophile-induced 1,4-benzothiazine ring contractionPyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazolesNot Specified
3-Aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-trionesBenzylamineNucleophile-induced 1,4-benzothiazine ring contractionPyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazolesPoor to Good
3-Aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-trionesArylaminesNucleophile-induced 1,4-benzothiazine ring contractionPyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazolesNot Specified

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a key strategy for constructing the pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole core. nih.gov These methods typically involve forming the pyrrole ring onto a pre-existing benzothiazole structure.

One of the primary approaches for the annulation of a pyrrole moiety onto a benzothiazole ring involves the intramolecular cyclization of benzothiazoles that have a 3'-chloro substituent at the C2 position. nih.gov This method provides a direct pathway to the fused heterocyclic system. The reaction proceeds by forming a new carbon-nitrogen bond between the benzothiazole nitrogen and a carbon atom in the C2-substituent, leading to the closure of the five-membered pyrrole ring. The presence of the chloro group facilitates this cyclization process, acting as a leaving group.

A more sophisticated approach involves the intramolecular catalytic carbene cascade reactions of propargyl 1,3-benzothiazol-2-yl(diazo)acetates. nih.gov This method utilizes the reactivity of carbenes generated from diazo compounds. In this sequence, a metal catalyst, often gold(I), initiates the formation of a carbene from the diazoacetate precursor. organic-chemistry.org This highly reactive intermediate then undergoes a cascade of reactions, including an intramolecular cyclization involving the propargyl group and the benzothiazole nitrogen, ultimately forming the pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole skeleton. nih.govorganic-chemistry.org

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings. nih.gov This reaction involves the addition of a 1,3-dipole to a dipolarophile. nih.gov In the context of synthesizing pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazoles, this strategy is employed by generating ylides that act as the 1,3-dipole.

The 1,3-dipolar cycloaddition reaction of azomethine ylides with suitable dipolarophiles is a well-established method for synthesizing pyrrolidine-containing molecules. nih.govnih.gov Azomethine ylides, which are C-N-C centered 1,3-dipoles, can be generated in situ from various precursors. nih.gov For the synthesis of the PBTA system, an azomethine ylide can be generated from the reaction of N-phenacylbenzothiazolium bromides with a base like triethylamine. researchgate.net This ylide then reacts with a reactive dipolarophile, such as (Z)-5-arylidene beilstein-journals.orgnih.govthiazolo[3,2-b] beilstein-journals.orgnih.govsemanticscholar.orgtriazol-6(5H)-one, to afford novel spiro-fused pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole derivatives diastereoselectively. researchgate.net

Table 3: Synthesis of Spiro[pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole-3,5’- beilstein-journals.orgnih.govthiazolo[3,2-b] beilstein-journals.orgnih.govsemanticscholar.orgtriazol]-6’-ones

Entry Ar¹ (Aroyl Group) Ar² (Arylidene Group) Product Yield (%)
1 4-MeOC₆H₄ Ph 1-(4-Methoxybenzoyl)-2-phenyl-spiro[...]-6'-one 65
2 4-MeOC₆H₄ 4-MeC₆H₄ 1-(4-Methoxybenzoyl)-2-(4-tolyl)-spiro[...]-6'-one 68
3 4-MeOC₆H₄ 4-FC₆H₄ 2-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-spiro[...]-6'-one 72

Data extracted from a study on diastereoselective synthesis via cycloaddition of benzothiazolium salts. researchgate.net

Another effective 1,3-dipolar cycloaddition strategy utilizes ylides generated from N-alkylbenzothiazolium salts. nih.gov These salts, upon treatment with a base, can form a benzothiazolium ylide, which serves as the 1,3-dipole. This reactive intermediate can then undergo a [3+2] cycloaddition reaction with a variety of electron-deficient alkenes or alkynes (dipolarophiles) to construct the pyrrole ring fused to the benzothiazole core. This method is a key part of the annulation of a pyrrole moiety onto a benzothiazole scaffold. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of complex heterocyclic systems, including the pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole scaffold. This methodology offers significant advantages over conventional heating methods, such as reduced reaction times, increased product yields, and often, enhanced purity of the final products. nih.govchim.it The application of microwave irradiation in the synthesis of structural analogs of 2-phenylpyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole has been demonstrated to be a steady and attractive approach for creating polycondensed heterocyclic compounds. nih.gov

The synthesis of various pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole derivatives has been successfully achieved through microwave-assisted multi-component reactions. nih.gov For instance, the synthesis of 1-amino-2-(aryl)pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole-3-carbonitrile derivatives has been reported via a microwave-assisted three-component reaction. nih.gov This approach highlights the efficiency of microwave heating in promoting the desired chemical transformations, leading to the formation of the fused heterocyclic system in high yields. nih.gov

A key intermediate in the synthesis of some of these analogs is 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile, which can also be synthesized efficiently under microwave irradiation. nih.gov The subsequent reaction of this intermediate to form the final pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole core is significantly accelerated by microwave heating. nih.gov For example, the reaction of 2-cyanomethyl-1,3-benzothiazole with various reagents under microwave conditions has been shown to be a highly efficient method, achieving high yields in a short duration. nih.gov

The general conditions for these microwave-assisted syntheses often involve heating the reaction mixture at a specific temperature and power for a few minutes. mdpi.com The progress of the reaction is typically monitored by thin-layer chromatography (TLC). mdpi.com The use of microwave irradiation not only expedites the reaction but also contributes to greener synthetic protocols by reducing energy consumption and often allowing for the use of less hazardous solvents.

Table 1: Examples of Microwave-Assisted Synthesis of Pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole Analogs

EntryReactantsProductConditionsYield (%)
12-Cyanomethyl-1,3-benzothiazole, Aryl aldehyde, Malononitrile1-Amino-2-(aryl)pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole-3-carbonitrileMicrowave Irradiation, 40°C, 10 min92
22-Aminothiophenol, Malononitrile2-Cyanomethyl-1,3-benzothiazoleMicrowave Irradiation, Acetic Acid, EthanolHigh

Note: This table is a representation of typical conditions and yields for the synthesis of structural analogs based on available literature. Specific conditions for 2-phenylpyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole may vary.

Mechanistic Insights into 2-Phenylpyrrolo[2,1-b]mdpi.combeilstein-journals.orgbenzothiazole Formation Pathways

The formation of the 2-phenylpyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole ring system can proceed through several intricate mechanistic pathways, often involving the rearrangement of larger heterocyclic structures. One notable mechanism is the nucleophile-induced ring contraction of pyrrolo[2,1-c] mdpi.comnih.govbenzothiazines. beilstein-journals.orgnih.gov This transformation provides a novel synthetic route to the pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole core. beilstein-journals.orgnih.gov

The proposed pathway for this ring contraction begins with the nucleophilic attack on the C4 position of a 3-aroylpyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-trione substrate. beilstein-journals.orgnih.gov This initial attack leads to the cleavage of the S5–C4 bond, resulting in the in-situ formation of a thiol intermediate, which is a 1-(2-thiophenyl)pyrrole derivative. beilstein-journals.orgnih.gov Subsequently, this intermediate undergoes an intramolecular cyclization. The thiol group (SH) attacks the C5 atom of the pyrrole-2,3-dione moiety. beilstein-journals.org This cyclization step forms a new intermediate which then undergoes a 1,3-prototropic shift to yield the final, stable pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole product. beilstein-journals.org

Another potential pathway for the formation of related fused systems involves the thermolysis of 3-aroylpyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-triones. mdpi.com Computational studies using DFT have suggested that the thermolysis of these compounds can proceed through a cascade of two thermal decarbonylations. mdpi.com The initial decarbonylation at the C1 position would lead to the formation of a ketene intermediate. mdpi.com A subsequent, less common decarbonylation at C4 could then lead to the formation of a 3-benzoylpyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole-1,2-dione. mdpi.com However, experimental observations have indicated that the decomposition of this dione may follow a different pathway than predicted by initial theoretical calculations, suggesting a complex reaction landscape. mdpi.com

These mechanistic studies provide valuable insights into the formation of the pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole scaffold, highlighting the roles of key intermediates and reaction conditions in directing the synthetic outcome. The understanding of these pathways is crucial for the rational design of new synthetic routes to 2-phenylpyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole and its derivatives.

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR, ¹³C NMR, and 2D NMR (COSY, NOESY) data for 2-Phenylpyrrolo[2,1-b] patentcut.comresearchgate.netbenzothiazole (B30560) are not available in the reviewed sources. This information is crucial for the definitive assignment of the proton and carbon skeletons and for understanding through-bond and through-space atomic correlations.

¹H NMR Spectroscopic Analysis

Specific chemical shifts (δ) and coupling constants (J) for the protons of 2-Phenylpyrrolo[2,1-b] patentcut.comresearchgate.netbenzothiazole could not be located.

¹³C NMR Spectroscopic Analysis

A detailed list of chemical shifts (δ) for the carbon atoms of the 2-Phenylpyrrolo[2,1-b] patentcut.comresearchgate.netbenzothiazole structure is not documented in accessible literature.

Application of Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

There are no available reports on the use of two-dimensional NMR techniques such as COSY or NOESY for the structural elucidation of this specific compound.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

While the synthesis of related compounds is sometimes confirmed by IR spectroscopy, a specific, verifiable IR spectrum or a table of characteristic absorption frequencies (ν) for 2-Phenylpyrrolo[2,1-b] patentcut.comresearchgate.netbenzothiazole is not provided in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the electronic transitions and maximum absorption wavelengths (λmax) of 2-Phenylpyrrolo[2,1-b] patentcut.comresearchgate.netbenzothiazole is not available. Such data would be essential for understanding its photophysical properties.

Mass Spectrometry (MS)

While mass spectrometry is a standard technique for confirming the molecular weight of synthesized compounds, specific fragmentation patterns or high-resolution mass spectrometry (HRMS) data for 2-Phenylpyrrolo[2,1-b] patentcut.comresearchgate.netbenzothiazole could not be found in the available resources.

Other Advanced Spectroscopic Modalities (e.g., Raman Spectroscopy, Circular Dichroism)

While techniques like NMR and mass spectrometry provide foundational structural data, other advanced spectroscopic methods are employed to probe more subtle molecular features. Raman spectroscopy offers a detailed vibrational fingerprint, while circular dichroism is invaluable for analyzing chiral derivatives.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations, which can be less prominent in IR spectra. For a molecule like 2-Phenylpyrrolo[2,1-b] researchgate.netnih.govbenzothiazole, Raman spectroscopy can elucidate the vibrations of the fused heterocyclic core and the phenyl substituent.

A theoretical Raman spectrum for 2-Phenylpyrrolo[2,1-b] researchgate.netnih.govbenzothiazole would be expected to show characteristic bands for the following vibrations:

C-H Stretching: Vibrations of the aromatic C-H bonds in both the benzothiazole and phenyl moieties.

C=C and C=N Stretching: Vibrations within the aromatic rings and the thiazole (B1198619) ring.

Ring Breathing Modes: Collective vibrations of the entire fused ring system.

C-S Stretching: Vibration of the carbon-sulfur bond within the thiazole ring.

Interactive Data Table: Predicted Raman Active Modes for a Benzothiazole Core

Note: This table is based on theoretical and experimental data for the parent benzothiazole and related derivatives, as specific data for 2-Phenylpyrrolo[2,1-b] researchgate.netnih.govbenzothiazole is not available. The assignments are illustrative of the types of vibrations expected.

Vibrational ModePredicted Raman Shift (cm⁻¹)Description
Aromatic C-H Stretch3050 - 3150Stretching vibrations of C-H bonds on the benzene (B151609) and pyrrole (B145914) rings.
C=C Ring Stretch1550 - 1650In-plane stretching of the carbon-carbon bonds in the aromatic rings.
C=N Stretch1500 - 1580Stretching of the carbon-nitrogen double bond in the thiazole ring.
Ring Breathing950 - 1050Symmetric expansion and contraction of the entire fused ring system.
C-S Stretch650 - 750Stretching of the carbon-sulfur single bond in the thiazole ring.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image. The parent 2-Phenylpyrrolo[2,1-b] researchgate.netnih.govbenzothiazole is achiral and therefore would not exhibit a CD spectrum.

However, the introduction of a chiral center, for example, through substitution on the pyrrole or phenyl ring, or by creating a chiral axis through restricted rotation (atropisomerism), would render the molecule chiral and thus amenable to CD analysis. The resulting CD spectrum would provide information about the absolute configuration and conformational preferences of the molecule in solution.

While there is no specific literature on the circular dichroism of chiral derivatives of 2-Phenylpyrrolo[2,1-b] researchgate.netnih.govbenzothiazole, studies on other chiral heterocyclic compounds containing the benzothiazole moiety have demonstrated the utility of this technique. For instance, the absolute configurations of chiral spiro[pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole] derivatives have been determined using techniques including X-ray crystallography, which provides the foundational data for correlating with CD spectra. researchgate.net

A hypothetical chiral derivative of 2-Phenylpyrrolo[2,1-b] researchgate.netnih.govbenzothiazole would be expected to show Cotton effects in its CD spectrum corresponding to the electronic transitions of the chromophoric pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole system. The sign and intensity of these Cotton effects could then be correlated with the stereochemistry of the molecule, often aided by theoretical calculations.

Computational Chemistry and Theoretical Investigations of 2 Phenylpyrrolo 2,1 B 1 2 Benzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry for studying compounds like those in the benzothiazole (B30560) family. scirp.org DFT calculations for 2-Phenylpyrrolo[2,1-b] beilstein-journals.orgderpharmachemica.combenzothiazole would provide fundamental insights into its molecular structure, reactivity, and spectroscopic properties.

A fundamental step in computational analysis is geometry optimization. Using DFT methods, researchers can calculate the lowest energy arrangement of atoms in the 2-Phenylpyrrolo[2,1-b] beilstein-journals.orgderpharmachemica.combenzothiazole molecule, corresponding to its most stable three-dimensional structure. This process determines key molecular parameters such as bond lengths (the distances between connected atoms), bond angles (the angles formed by three connected atoms), and dihedral angles (the rotational angle between two planes).

While specific optimized parameters for 2-Phenylpyrrolo[2,1-b] beilstein-journals.orgderpharmachemica.combenzothiazole are not available in the reviewed literature, this analysis would reveal the planarity of the fused ring system and the orientation of the phenyl substituent relative to the core structure. Such data is crucial for understanding the molecule's steric and electronic profile.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily polarized. For 2-Phenylpyrrolo[2,1-b] beilstein-journals.orgderpharmachemica.combenzothiazole, a FMO analysis would map the distribution of these orbitals across the molecule, identifying the most probable sites for electron donation and acceptance. This information is vital for predicting its behavior in chemical reactions. Although specific energy values for this compound are not published, studies on related benzothiazole derivatives show that such calculations are essential for understanding their electronic properties. nih.gov

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution within a molecule. It creates a color-coded map on the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, susceptible to nucleophilic attack).

An MESP map for 2-Phenylpyrrolo[2,1-b] beilstein-journals.orgderpharmachemica.combenzothiazole would identify the nucleophilic and electrophilic sites, offering a visual guide to its reactivity. For instance, electronegative atoms like nitrogen and sulfur would likely be centers of negative potential. This analysis provides key insights into intermolecular interactions and the molecule's recognition sites for biological targets. scirp.org

Polarizability describes how easily the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a higher-order effect that is crucial for understanding a molecule's nonlinear optical (NLO) properties. DFT calculations can predict these values, which are important for the development of new materials for optoelectronic applications. A molecule with a small HOMO-LUMO gap often exhibits high polarizability. Detailed computational studies on related benzothiazole derivatives have successfully calculated these properties, but specific values for 2-Phenylpyrrolo[2,1-b] beilstein-journals.orgderpharmachemica.combenzothiazole are not found in the current literature. nih.gov

Computational methods can simulate the vibrational spectra (Infrared and Raman) of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific atomic motions (stretching, bending, twisting) to the peaks observed in experimental spectra. This allows for a detailed understanding of the molecule's vibrational modes. For 2-Phenylpyrrolo[2,1-b] beilstein-journals.orgderpharmachemica.combenzothiazole, a theoretical vibrational analysis would help confirm its structural characterization and provide a deeper understanding of its dynamics. Such simulations are routinely performed for benzothiazole derivatives to support experimental findings. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. TD-DFT can predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of vertical excitations from the ground state to various excited states.

For 2-Phenylpyrrolo[2,1-b] beilstein-journals.orgderpharmachemica.combenzothiazole, TD-DFT calculations would determine the wavelengths of maximum absorption (λmax) and the oscillator strengths (intensities) of these transitions. This would explain the molecule's color and photophysical properties. The analysis would also detail which molecular orbitals are involved in the primary electronic transitions (e.g., HOMO → LUMO transitions). Although computational studies on precursors to the pyrrolobenzothiazole system have been performed, specific TD-DFT results for the title compound are not available. nih.gov

Theoretical Studies of Electronic Structure and Configuration

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of benzothiazole derivatives. researchgate.netmdpi.com These methods provide a detailed understanding of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to the molecule's electronic properties, including its reactivity and charge transfer characteristics. researchgate.net

For 2-Phenylpyrrolo[2,1-b] nih.govnih.govbenzothiazole, the HOMO is typically expected to be delocalized over the electron-rich pyrrolo[2,1-b] nih.govnih.govbenzothiazole core, while the LUMO may extend over the phenyl ring, facilitating intramolecular charge transfer (ICT). researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the kinetic stability and reactivity of the compound. mdpi.com A smaller energy gap generally implies higher reactivity and greater ease of electronic excitation. mdpi.com

Studies on related 2-substituted benzothiazole derivatives have shown that the nature of the substituent on the phenyl ring can significantly influence the HOMO-LUMO energy gap. mdpi.com For instance, electron-withdrawing groups tend to lower the energy gap, making the molecule more reactive, whereas electron-donating groups can increase the gap, enhancing stability. mdpi.com While specific experimental values for 2-Phenylpyrrolo[2,1-b] nih.govnih.govbenzothiazole are not extensively documented in publicly available literature, theoretical calculations for analogous compounds provide valuable benchmarks.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Benzothiazole Derivatives (Theoretical Data) (Note: This table presents illustrative data from related compounds to demonstrate the typical range of values obtained through DFT calculations.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-(p-methylphenyl)benzothiazole-5.52-1.923.60
2-phenylbenzothiazole (B1203474)-5.59-1.953.64
2-(p-chlorophenyl)benzothiazole-5.70-2.083.62
2-(p-methoxyphenyl)benzothiazole-5.48-1.843.64

Data is synthesized from findings on similar benzothiazole structures to provide a representative example.

Conformational Analysis and Energy Minima

Conformational analysis of 2-Phenylpyrrolo[2,1-b] nih.govnih.govbenzothiazole is essential for understanding its three-dimensional structure and flexibility. A key conformational feature is the dihedral angle between the plane of the phenyl ring and the pyrrolo[2,1-b] nih.govnih.govbenzothiazole system. Theoretical calculations, often performed by scanning the potential energy surface as a function of this dihedral angle, can identify the most stable conformations (energy minima). mdpi.com

For similar 2-phenylbenzothiazole structures, computational studies have revealed that the molecule is not entirely planar in its lowest energy state. researchgate.net A slight twist between the two ring systems is often observed to minimize steric hindrance. The energy barrier to rotation around the bond connecting the phenyl group to the benzothiazole core is also a significant parameter, as it determines the conformational flexibility of the molecule at a given temperature. researchgate.net Molecular mechanics calculations on unsubstituted 2-phenylbenzothiazole have predicted a torsional barrier of approximately 6.3 kcal/mol for the inter-ring twist. researchgate.net

The identification of energetically favorable conformers is crucial for subsequent in silico studies, as the biological activity and interaction with molecular targets are highly dependent on the molecule's shape.

Table 2: Illustrative Conformational Energy Profile of a 2-Phenyl-like Heterocyclic System (Note: This table provides a generalized representation of how conformational energy changes with the dihedral angle.)

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
01.5Eclipsed (Higher Energy)
300.2Skewed
450.0Energy Minimum (Most Stable)
600.3Skewed
902.0Perpendicular (Transition State)

This table is a representative example based on general principles of conformational analysis for bi-aryl systems.

In Silico Molecular Interaction Studies

In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as a protein or enzyme. wjarr.comallsubjectjournal.com These studies are fundamental in rational drug design and in understanding the mechanistic basis of a compound's potential biological activity. wjarr.com

For derivatives of the pyrrolo[2,1-b] nih.govnih.govbenzothiazole scaffold, molecular docking studies have been employed to investigate their interactions with various biological targets. beilstein-journals.orgnih.gov These studies typically involve docking the ligand into the binding pocket of a protein and calculating a "docking score," which is an estimation of the binding affinity. wjarr.com A more negative docking score generally indicates a more favorable binding interaction. wjarr.com

The interactions are often characterized by hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the protein's active site. nih.gov For instance, in studies of benzothiazole derivatives with antimicrobial targets, hydrogen bonding with residues like asparagine and leucine, as well as hydrophobic interactions with bulky rings, have been identified as key contributors to binding. nih.gov While specific docking studies on 2-Phenylpyrrolo[2,1-b] nih.govnih.govbenzothiazole against a particular target are not widely reported, the general principles derived from related compounds are applicable.

Table 3: Representative Molecular Docking Results for Benzothiazole Derivatives with a Protein Target (Note: This table illustrates the type of data obtained from molecular docking studies, using hypothetical values for illustrative purposes.)

LigandProtein TargetDocking Score (kcal/mol)Key Interacting Residues
Benzothiazole Derivative AEnzyme X-8.5TYR-84, PHE-265, LEU-301
Benzothiazole Derivative BEnzyme X-7.9TYR-84, VAL-102, ILE-260
Reference InhibitorEnzyme X-9.2TYR-84, PHE-265, SER-303

This table is a generalized example to demonstrate the output of in silico molecular interaction studies.

Photophysical Properties and Optoelectronic Behavior of 2 Phenylpyrrolo 2,1 B 1 2 Benzothiazole

Absorption and Emission Characteristics

UV-Vis Absorption Maxima and Extinction Coefficients

Specific data on the UV-Vis absorption maxima and molar extinction coefficients for 2-Phenylpyrrolo[2,1-b] nih.govmdpi.combenzothiazole (B30560) are not available in the reviewed literature.

Photoluminescence (PL) Spectra and Emission Maxima

Detailed photoluminescence spectra and specific emission maxima for 2-Phenylpyrrolo[2,1-b] nih.govmdpi.combenzothiazole have not been reported.

Determination of Fluorescence and Phosphorescence Quantum Yields

Experimental values for the fluorescence and phosphorescence quantum yields of 2-Phenylpyrrolo[2,1-b] nih.govmdpi.combenzothiazole are not documented.

Excited State Dynamics and Decay Kinetics

Fluorescence Lifetimes

Information regarding the fluorescence lifetimes of 2-Phenylpyrrolo[2,1-b] nih.govmdpi.combenzothiazole is not available.

Investigation of Intramolecular Charge Transfer (ICT) States

While ICT states are common in many benzothiazole derivatives, a specific investigation into the presence and nature of ICT states in 2-Phenylpyrrolo[2,1-b] nih.govmdpi.combenzothiazole has not been found in the literature.

Reactivity and Derivatization Studies of 2 Phenylpyrrolo 2,1 B 1 2 Benzothiazole

Exploration of Novel Chemical Transformations and Reaction Scope

A significant novel transformation for synthesizing the pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazole (B30560) scaffold involves a nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgbiointerfaceresearch.combenzothiazine-1,2,4-triones. beilstein-journals.orgnih.gov This method provides an efficient route to various derivatives of the target compound.

The reaction proceeds through a well-defined mechanism. It is initiated by a nucleophilic attack on the C4 position of the 3-aroylpyrrolo[2,1-c] beilstein-journals.orgbiointerfaceresearch.combenzothiazine-1,2,4-trione substrate. This leads to the cleavage of the S5–C4 bond, forming a 1-(2-thiophenyl)pyrrole derivative as a thiol intermediate in situ. Subsequently, this intermediate undergoes an intramolecular cyclization via the attack of the sulfhydryl (SH) group onto the C5 atom of the pyrrole-2,3-dione moiety, which, after a prototropic shift, yields the final pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazole product. beilstein-journals.org

The scope of this transformation has been explored with several types of nucleophiles:

Alkanols: Anhydrous alcohols such as methanol, ethanol, and isopropanol react with the precursor to afford the corresponding 2-aroyl-1-hydroxy-1-alkoxycarbonyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazole derivatives. beilstein-journals.org

Benzylamine: The reaction with benzylamine proceeds smoothly to yield the N-benzyl-substituted amide derivative. beilstein-journals.org

Arylamines: Anilines can also be used as nucleophiles in this ring contraction reaction. beilstein-journals.org

Another novel transformation in this chemical space involves the thermolysis of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgbiointerfaceresearch.combenzothiazine-1,2,4-triones. mdpi.com This process does not produce pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazoles directly but instead generates highly reactive acyl(1,3-benzothiazol-2-yl)ketene intermediates through a cascade of two thermal decarbonylations. These ketenes can then undergo a [4+2]-cyclodimerization, leading to the formation of pharmaceutically interesting pyrido[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazol-1-ones. mdpi.com

Influence of Substituents on Chemical Reactivity and Selectivity

The influence of substituents on the reactivity and selectivity of the aforementioned nucleophile-induced ring contraction has been investigated. The primary factors studied are the electronic nature of substituents on the precursor molecule and the steric and quantitative influence of the nucleophile.

Effect of Substituents on the Aroyl Group: The electronic properties of the substituent on the aroyl group of the 3-aroylpyrrolo[2,1-c] beilstein-journals.orgbiointerfaceresearch.combenzothiazine-1,2,4-trione precursor were found to have a negligible effect on the outcome of the reaction with alcohols. Both electron-donating and electron-withdrawing groups on the aromatic ring resulted in similar product yields, indicating that the nucleophilic attack and subsequent ring contraction are not highly sensitive to the electronic character of this part of the molecule. beilstein-journals.org

Influence of the Nucleophile: The structure and amount of the nucleophile play a more significant role in the reaction's efficiency and product distribution.

Steric Hindrance: The reaction rate is affected by the steric bulk of the nucleophile. For instance, reactions involving isopropyl alcohol were observed to be slower compared to those with less hindered alcohols like methanol, a phenomenon attributed to steric factors. beilstein-journals.orgsemanticscholar.org

Nucleophile Concentration: The stoichiometry of the reactants can impact the yield. In the reaction with benzylamine, using a 1:2 ratio of the precursor to benzylamine resulted in a lower yield (35%) compared to a 1:1.1 ratio. Furthermore, a large excess of benzylamine (1:10 ratio) led to the formation of N¹,N²-dibenzyloxalamide as the major product, indicating a different reaction pathway becomes dominant. beilstein-journals.org

The following table summarizes the reaction of various substituted 3-aroylpyrrolo[2,1-c] beilstein-journals.orgbiointerfaceresearch.combenzothiazine-1,2,4-triones with different alcohols to form the corresponding pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazole derivatives.

Precursor Substituent (Ar)AlcoholProduct Yield (%)
PhenylMethanol87
4-MethylphenylMethanol85
4-MethoxyphenylMethanol89
4-ChlorophenylMethanol88
4-BromophenylMethanol86
PhenylEthanol82
PhenylIsopropanol80

This table is generated based on data presented in the referenced studies. beilstein-journals.org

Academic Applications in Materials Science and Chemical Biology Mechanistic Focus

Potential in Optoelectronic Materials Development

While research into the specific 2-Phenylpyrrolo[2,1-b] nih.govnih.govbenzothiazole (B30560) scaffold for optoelectronics is an emerging area, its potential can be inferred from the extensive development of materials based on the related 2,1,3-benzothiadiazole (B189464) (BTD) core. BTD is a well-established electron-accepting unit used in the molecular construction of donor-acceptor (D-A) type organic semiconductors. researchgate.netpolyu.edu.hk These materials are integral to devices such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. polyu.edu.hk

The efficacy of BTD derivatives stems from their strong electron-withdrawing nature, which, when combined with electron-donating units, can lower the material's band gap and tune its optoelectronic properties. polyu.edu.hk This D-A architecture is a highly effective strategy for developing advanced photoluminescent and semiconducting materials. researchgate.net Similarly, derivatives of phenyl-substituted pyrrolo[3,2-b]pyrroles, which share the pyrrole (B145914) motif, are also recognized for their promise as tunable organic optoelectronic compounds. kennesaw.edu Given these precedents, the PBTA scaffold, with its fused aromatic system and inherent electronic characteristics, represents a promising building block for novel D-A copolymers aimed at optoelectronic applications. mdpi.com

Role in Photocatalysis and Energy Conversion Systems

The benzothiadiazole moiety is a key component in the development of metal-free, heterogeneous photocatalysts. Poly-benzothiadiazoles have demonstrated the ability to catalyze a variety of organic photoredox reactions under visible light irradiation. sci-hub.se These materials can function as efficient photocatalysts for chemical transformations, in part by generating reactive oxygen species such as singlet oxygen, which are valuable in the synthesis of fine chemicals and pharmaceuticals. sci-hub.se

In the context of energy conversion, polymers containing the benzothiadiazole unit have shown significant promise for photocatalytic hydrogen production. acs.org Mechanistic studies suggest that the benzothiadiazole unit plays a crucial role by reacting with protons, a key step in the hydrogen evolution reaction. acs.org Organic dyes featuring a D-π-A structure with a benzothiadiazole acceptor have also been successfully used to sensitize Pt/TiO2 nanoparticles for efficient and stable visible-light-driven hydrogen generation. bohrium.com The structural and electronic similarities of the PBTA scaffold to the BTD core suggest its potential as a platform for designing new, efficient, and environmentally friendly photocatalytic systems.

Development as Chemical Sensors for Specific Analytes

The 2,1,3-benzothiadiazole (BTD) framework is a versatile and widely used building block for creating chromogenic and fluorogenic sensors for a variety of analytes, including cations, anions, and neutral molecules. mdpi.comdoaj.org The design of these sensors often relies on modulating the intramolecular charge transfer (ICT) characteristics of the molecule upon interaction with a target analyte. nih.gov

A clear example of this principle is a sensor for the cyanide anion (CN⁻) based on a benzothiazole derivative. nih.gov In this system, the benzothiazole moiety acts as an electron donor and a dione group serves as an electron acceptor, linked by a vinyl double bond. The nucleophilic addition of cyanide to this electron-deficient bond disrupts the molecule's conjugation and inhibits the ICT process. This disruption results in a distinct and observable change in the sensor's spectral properties, including a blue shift in its fluorescence emission, allowing for sensitive detection. nih.gov The detection limit for this system was determined to be 5.97 nM, well below the World Health Organization's guideline for cyanide in drinking water. nih.gov This mechanistic approach highlights the potential for designing derivatives of 2-Phenylpyrrolo[2,1-b] nih.govnih.govbenzothiazole as highly selective and sensitive chemical sensors for specific analytes of environmental and biological importance.

Principles of Molecular Interactions with Biomolecules (focus on fundamental mechanisms)

The PBTA scaffold has been extensively studied in medicinal chemistry and pharmacology, where its derivatives have been identified as potent inhibitors of key protein targets and modulators of receptor activity. beilstein-journals.orgnih.gov

Centromere-Associated Protein E (CENP-E): Derivatives of benzo[d]pyrrolo[2,1-b]thiazole have been identified as novel and selective inhibitors of CENP-E, a kinesin motor protein essential for mitotic progression. nih.govbeilstein-journals.orgsemanticscholar.org CENP-E is a target for anticancer drug development due to its critical role in chromosome alignment during the cell cycle. nih.gov

The inhibitory mechanism of these compounds is ATP-competitive. nih.gov They specifically target the motor domain of CENP-E, inhibiting its microtubule-stimulated ATPase activity. This action prevents the proper alignment of chromosomes at the metaphase plate, leading to cell cycle arrest in mitosis and subsequent induction of apoptotic cell death in cancer cells. nih.gov Studies have shown that these compounds are more effective at inhibiting the proliferation of tumor-derived cells compared to non-cancerous cells. nih.gov

Compound ClassTargetInhibition MechanismCellular Outcome
Benzo[d]pyrrolo[2,1-b]thiazole DerivativesCENP-E KinesinATP-competitive inhibition of motor domain ATPase activity nih.govMitotic arrest, chromosome misalignment, apoptosis nih.gov

Topoisomerase-II (Topo-II): While direct studies on 2-Phenylpyrrolo[2,1-b] nih.govnih.govbenzothiazole are limited, the broader class of benzothiazole-containing compounds has been established as inhibitors of Topoisomerase II, an enzyme that manages DNA topology. esisresearch.orgresearchgate.net Unlike Topo-II "poisons" (e.g., etoposide) that stabilize the enzyme-DNA cleavage complex and cause DNA strand breaks, many benzothiazole derivatives act as catalytic inhibitors. esisresearch.org

Mechanistic studies on related compounds suggest two primary non-poisoning mechanisms:

ATP-Site Blockade: Some 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives function as nonintercalative catalytic inhibitors that are thought to block the ATP binding site of Topo-II, preventing the enzyme from carrying out its catalytic cycle. nih.gov

DNA Minor Groove Binding: Other benzothiazole derivatives act as DNA minor groove-binding agents. esisresearch.org By binding to the DNA, they interfere with the Topo-II enzyme's ability to bind and process its substrate, thereby inhibiting its activity without directly interacting with the enzyme's active site in the same manner as poisons. esisresearch.org

The search for DNA interstrand cross-linking (ICL) activity for the 2-Phenylpyrrolo[2,1-b] nih.govnih.govbenzothiazole scaffold did not yield specific results. This mechanism is characteristic of other classes of antitumor agents, such as the structurally distinct pyrrolo[2,1-c] nih.govdntb.gov.uabenzodiazepines (PBDs). PBD dimers are known to form highly cytotoxic ICLs by covalently binding to guanine bases located in the DNA minor groove. nih.govdntb.gov.ua However, there is currently no published evidence to suggest that the pyrrolo[2,1-b] nih.govnih.govbenzothiazole core functions via a similar DNA cross-linking mechanism.

The benzothiazole core is a recognized scaffold for developing modulators of transient receptor potential canonical (TRPC) channels. Specifically, a series of benzothiazole amide derivatives have been designed and synthesized as antagonists of TRPC3 and TRPC6 channels. nih.gov Molecular docking studies indicate that these compounds bind effectively within the antagonist-bound conformation of the TRPC6 channel protein. nih.gov This antagonistic activity has been explored as a potential therapeutic approach for conditions like gastric cancer and kidney fibrosis. nih.govresearchgate.net

Furthermore, a structurally related fused heterocyclic system, a pyrrolo[2,1-b] nih.govnih.govbenzothiazepine, has been shown to act as a potent antagonist of dopamine D2 and serotonin 5-HT2 receptors, demonstrating the capacity of such scaffolds to interact with high affinity at G-protein coupled receptors. nih.gov These findings suggest that the 2-Phenylpyrrolo[2,1-b] nih.govnih.govbenzothiazole framework is a viable starting point for designing novel and selective receptor modulators.

Bioimaging Probe Development (based on photophysical characteristics)

The intrinsic fluorescence of the 2-Phenylpyrrolo[2,1-b] researchgate.netdiva-portal.orgbenzothiazole core makes it a promising candidate for the development of bioimaging probes. The photophysical properties of these probes can be rationally designed and synthesized to target and visualize specific biological components or processes.

Derivatives of the related 2-(2′-aminophenyl)benzothiazole have been successfully employed as sensors for a variety of cations and anions, as well as for bioimaging purposes. mdpi.com The core structure's tunable fluorescent nature is a key attribute in these applications. mdpi.com For instance, the introduction of specific functional groups to the benzothiazole scaffold can lead to probes that exhibit changes in their fluorescence signals upon binding to a target analyte. This "turn-on" or "turn-off" fluorescence response allows for the detection and quantification of the target within a cellular environment.

While direct studies on 2-Phenylpyrrolo[2,1-b] researchgate.netdiva-portal.orgbenzothiazole for bioimaging are still emerging, the principles established with analogous structures provide a strong foundation. The photostability and large Stokes shifts observed in related benzothiadiazole (BTD) derivatives are highly desirable features for bioimaging agents, as they minimize photobleaching and reduce background interference, respectively. mdpi.com The development of BTD-based dyes that specifically stain intracellular lipid droplets highlights the potential for creating organelle-specific probes. nih.gov

Table 1: Photophysical Properties of a Hypothetical 2-Phenylpyrrolo[2,1-b] researchgate.netdiva-portal.orgbenzothiazole-based Bioimaging Probe

PropertyValueSignificance in Bioimaging
Excitation Wavelength (λex)488 nmCompatibility with common laser lines in fluorescence microscopy.
Emission Wavelength (λem)525 nmEmission in the visible region, suitable for standard detectors.
Stokes Shift37 nmAdequate separation between excitation and emission to minimize background.
Quantum Yield (ΦF)> 0.5High brightness for sensitive detection.
PhotostabilityHighResistance to photobleaching during prolonged imaging experiments.
Target SpecificityHighPreferential accumulation in or binding to the target of interest.

This table presents hypothetical yet desirable photophysical data for a bioimaging probe based on the 2-Phenylpyrrolo[2,1-b] researchgate.netdiva-portal.orgbenzothiazole scaffold, illustrating the key parameters for such applications.

Design Principles for Tunable Functionality and Properties

The functionality and properties of 2-Phenylpyrrolo[2,1-b] researchgate.netdiva-portal.orgbenzothiazole derivatives can be precisely tuned through strategic chemical modifications. This allows for the rational design of molecules with optimized characteristics for specific applications in materials science and chemical biology.

A key design principle involves the introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic rings of the scaffold. This approach is widely used to modulate the electronic structure and, consequently, the photophysical properties of fluorescent molecules. For the related 2,1,3-benzothiadiazoles (BTDs), it has been demonstrated that regioselective substitution significantly influences their emissive behavior. researchgate.netdiva-portal.orgnih.gov By carefully selecting the position and nature of the substituents, properties such as the emission wavelength, quantum yield, and sensitivity to the local environment can be controlled. researchgate.netdiva-portal.orgnih.gov

For example, attaching an electron-donating group to one part of the molecule and an electron-withdrawing group to another can create a "push-pull" system, leading to intramolecular charge transfer (ICT) upon photoexcitation. This often results in a large Stokes shift and sensitivity to solvent polarity, which can be exploited for developing environmental sensors.

The synthesis of a diverse range of pyrrolo[2,1-b] researchgate.netdiva-portal.orgbenzothiazole derivatives has been explored, driven by their potential as biologically active compounds, including as inhibitors of centromere-associated protein E (CENP-E) and as anticonvulsant agents. beilstein-journals.org These synthetic strategies provide the tools to introduce a wide variety of functional groups, thereby enabling the exploration of structure-activity and structure-property relationships. beilstein-journals.orgnih.gov

Future Research Directions and Concluding Perspectives

Advancements in Stereoselective Synthesis of 2-Phenylpyrrolo[2,1-b]researchgate.netbeilstein-journals.orgbenzothiazole

The synthesis of pyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole (B30560) derivatives has been achieved through various methods, including 1,3-dipolar cycloaddition reactions and nucleophile-induced ring contractions. researchgate.netbeilstein-journals.org However, the control of stereochemistry in these reactions, particularly for derivatives like 2-Phenylpyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole which may possess chiral centers or axial chirality depending on its substitution and conformation, remains a critical area for development.

Future research should focus on developing novel stereoselective synthetic routes. A significant opportunity lies in the adaptation of 1,3-dipolar cycloaddition reactions using chiral catalysts. researchgate.net For instance, the reaction of benzothiazolium ylides with chiral dipolarophiles could be explored to induce facial selectivity. Another promising direction is the use of organocatalysis. Chiral Brønsted acids or bases have proven effective in controlling the stereochemistry of cyclization reactions in other heterocyclic systems and could be applied to the synthesis of enantiomerically pure 2-Phenylpyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole. nih.govnih.gov Success in this area would allow for the investigation of stereoisomer-specific biological activities and material properties.

Potential Stereoselective Strategy Key Components Anticipated Outcome Relevant Precedent
Asymmetric 1,3-Dipolar CycloadditionN-phenacylbenzothiazolium salts, chiral dipolarophiles, chiral metal catalystsDiastereo- and/or enantioselective formation of the pyrrole (B145914) ringDiastereoselective synthesis of spiro[pyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole] derivatives researchgate.net
Organocatalytic Cyclization2-aminothiophenol derivatives, phenyl-substituted precursors, chiral phosphoric acids (CPAs) or ureidoaminal basesEnantioselective construction of the fused heterocyclic coreAsymmetric synthesis of axially chiral indoles and pyrrolodiketopiperazines nih.govnih.gov
Dynamic Kinetic ResolutionRacemic starting materials, chiral catalyst, irreversible cyclization stepConversion of a racemate to a single enantiomeric product in high yieldCPA-catalyzed dynamic kinetic resolution of 3-arylindoles nih.gov

Integration with Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To fully optimize synthetic pathways and understand the mechanistic intricacies of the formation of 2-Phenylpyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole, the integration of advanced spectroscopic techniques for real-time, in-situ monitoring is essential. Traditional offline analysis provides only snapshots of a reaction, whereas continuous monitoring can reveal transient intermediates, determine reaction kinetics accurately, and identify the influence of process parameters on yield and purity. nih.govrsc.orgosti.gov

Future investigations should employ techniques such as FlowNMR (Flow Nuclear Magnetic Resonance) and in-situ infrared (IR) and Raman spectroscopy. rsc.orgou.edu These non-invasive methods allow for the tracking of reactant consumption and product formation as the reaction occurs. acs.orgyoutube.com For example, setting up a flow chemistry system for the synthesis of 2-Phenylpyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole coupled with online NMR and IR detectors would provide a wealth of data for kinetic modeling and mechanism elucidation. magritek.com This approach is particularly valuable for complex multi-step reactions or for fine-tuning conditions like temperature, pressure, and catalyst loading to maximize efficiency. kit.edu

Refined Computational Models for Predictive Material Design

Computational chemistry offers a powerful toolkit for accelerating the discovery of new functional materials by predicting their properties before synthesis. For 2-Phenylpyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole, developing refined computational models is a key future direction for designing derivatives with tailored electronic and photophysical characteristics. Building on existing studies of related benzothiazole systems, these models can guide synthetic efforts toward molecules with high potential. researchgate.networldscientific.comresearch-nexus.net

The primary methods for this research will be Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties. rsc.orgsci-hub.stmdpi.com Future work should focus on creating models that can accurately predict how substituents on the 2-phenyl ring affect key electronic parameters. This includes calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which determine the electronic band gap, as well as simulating absorption and emission spectra. worldscientific.com Validating these theoretical predictions against experimental data from newly synthesized derivatives will be crucial for refining the models. Ultimately, such a predictive framework would enable the in silico screening of virtual libraries of 2-Phenylpyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole derivatives to identify promising candidates for specific applications, such as organic electronics. rsc.orgrsc.org

Computational Method Predicted Property Relevance to Material Design
Density Functional Theory (DFT)Molecular geometry, HOMO/LUMO energies, ionization potential, electron affinityPredicts charge transport capabilities, redox stability, and electronic band gap. researchgate.networldscientific.com
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, emission wavelengths, Stokes shiftPredicts color, fluorescence, and suitability for light-emitting or photovoltaic applications. sci-hub.stmdpi.com
Quantum Theory of Atoms in Molecules (QTAIM)Bond characteristics, intramolecular interactionsProvides insight into molecular stability and the nature of hydrogen bonds.
Machine Learning (ML) ModelsSite/regioselectivity, quantitative structure-property relationships (QSPR)Accelerates prediction of reaction outcomes and material properties for large compound libraries. acs.org

Exploration of 2-Phenylpyrrolo[2,1-b]researchgate.netbeilstein-journals.orgbenzothiazole in Emerging Technologies (e.g., organic electronics)

Future research should be directed toward the synthesis of 2-Phenylpyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole and its derivatives, followed by their fabrication into thin-film devices. Key performance metrics to be evaluated include charge carrier mobility and on/off ratios in OFETs, and electroluminescence efficiency, emission color, and operational stability in OLEDs. jmaterenvironsci.comrsc.org Studies should investigate how modifying the electron-donating or electron-withdrawing nature of substituents on the phenyl ring impacts the HOMO/LUMO energy levels and, consequently, the charge injection and transport properties of the material. nih.gov Success in this area could lead to a new class of high-performance, easily tunable materials for flexible and low-cost electronic applications.

Deepening the Fundamental Understanding of Structure-Reactivity and Structure-Function Relationships at the Molecular Level

A fundamental goal of chemical research is to establish clear links between a molecule's structure and its resulting properties and activities. For 2-Phenylpyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole, a systematic investigation into its structure-reactivity and structure-function relationships is a critical future endeavor. While related benzothiazole-phenyl analogs have been studied for biological activity, a focused effort on this specific scaffold is needed. nih.govpharmacyjournal.in

A comprehensive research program should be initiated to synthesize a library of 2-Phenylpyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole derivatives. This library would feature systematic variations, primarily on the phenyl ring, including different substituents (e.g., -OCH₃, -Cl, -NO₂, -CF₃) at various positions (ortho, meta, para). Each of these compounds would then be subjected to a battery of tests to assess their biological activity (e.g., cytotoxicity against cancer cell lines, antimicrobial efficacy) and their physical properties (e.g., fluorescence quantum yield, charge mobility). mdpi.comijper.org By correlating the precise structural modifications with the measured outcomes, a robust quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) can be developed. This will not only identify lead compounds for specific applications but also provide profound insights into the molecular-level interactions that govern the compound's behavior.

Q & A

Basic Research Questions

Q. What are the foundational synthetic methods for 2-Phenylpyrrolo[2,1-b][1,3]benzothiazole derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via cyclocondensation reactions. For example, 2-aminobenzothiazole reacts with bis(methylthio)methylene malononitrile in N,N'-dimethylformamide (DMF) under anhydrous potassium carbonate catalysis. This yields intermediates like 3-cyano-4-imino-2-methylthio derivatives, which can be further functionalized with nucleophiles (e.g., amines, phenols) to generate diverse analogs . Reaction optimization includes controlling solvent polarity and temperature to stabilize reactive intermediates.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Confirmation of structure relies on:

  • IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹, CN at ~2200 cm⁻¹) .
  • 1H/13C NMR : Resolves aromatic protons and confirms substituent positions (e.g., methylthio groups at δ ~2.5 ppm) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., M⁺ peaks at m/z 366–384 for substituted derivatives) .
  • X-ray crystallography : Provides unambiguous bond-length and dihedral-angle data for planar pyrrolo-benzothiazole systems .

Q. What preliminary biological activities have been reported for this scaffold?

  • Methodological Answer : Derivatives exhibit antimicrobial potency, particularly against Staphylococcus aureus and Bacillus subtilis, attributed to the electron-deficient benzothiazole core enhancing membrane penetration . Anticancer potential is inferred from structural analogs showing inhibition of tumor cell lines via intercalation or enzyme inhibition. Initial screening involves MIC assays and MTT cytotoxicity protocols .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in chiral derivatives of this compound?

  • Methodological Answer : Kinetic resolution using chiral organocatalysts like (R)- or (S)-Homobenzotetramisole (HBTM) enables asymmetric acylations. HBTM’s isothiourea moiety activates substrates via acylammonium intermediates, achieving enantiomeric excess (ee) >95% in β-chiral alcohols. Reaction monitoring by chiral HPLC or polarimetry is critical .

Q. What strategies resolve contradictions in catalytic activity data for derivatives?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., varying yields in acyl transfer cascades) arise from steric/electronic effects. Systematic SAR studies should:

  • Vary substituents (e.g., electron-withdrawing groups on the phenyl ring to modulate electrophilicity).
  • Use computational modeling (DFT for transition-state analysis) to predict regioselectivity .
  • Cross-validate with kinetic isotope effects or Hammett plots to isolate electronic vs. steric contributions .

Q. How can reaction yields be improved for complex derivatives like spiro-fused analogs?

  • Methodological Answer : Optimize cycloaddition conditions using:

  • High-pressure reactors to accelerate [3+2] dipolar cycloadditions between benzothiazolium salts and dipolarophiles.
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 150°C vs. 24 hours conventionally) .
  • Hydrotalcite catalysts enhance basicity and stabilize intermediates in solvent-free conditions .

Q. What computational tools predict the bioactivity of novel analogs?

  • Methodological Answer :

  • Molecular docking : Simulate binding to target proteins (e.g., HIV-1 protease) using AutoDock Vina to prioritize analogs with high docking scores .
  • QSAR models : Train on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to forecast antimicrobial activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent interactions .

Methodological Notes

  • Data Validation : Always replicate key experiments (e.g., catalytic asymmetric syntheses) under inert atmospheres to exclude moisture/oxygen interference .
  • Contradiction Analysis : When spectral data conflicts (e.g., unexpected NMR splitting), re-examine sample purity via HPLC and employ 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Advanced Characterization : For ambiguous crystal structures, use synchrotron XRD or electron diffraction to resolve disorder or twinning .

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